molecular formula C15H17IN2O4S B431175 ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate CAS No. 1076263-39-2

ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate

Cat. No.: B431175
CAS No.: 1076263-39-2
M. Wt: 448.3g/mol
InChI Key: NXQCKDNMDMGVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate is a complex organic compound that features a unique combination of functional groups, including an ethyl ester, an amino group, an iodophenyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate typically involves multi-step organic reactions. One common approach is to start with the iodination of phenylalanine to obtain 4-iodophenylalanine. This intermediate is then subjected to a series of reactions including esterification, amination, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the iodophenyl ring .

Scientific Research Applications

ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amino and ester groups can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodophenyl group enhances its potential for radiolabeling and imaging studies, while the dioxopyrrolidinyl group may contribute to its stability and interaction with biological targets .

Properties

CAS No.

1076263-39-2

Molecular Formula

C15H17IN2O4S

Molecular Weight

448.3g/mol

IUPAC Name

ethyl 2-amino-3-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate

InChI

InChI=1S/C15H17IN2O4S/c1-2-22-15(21)11(17)8-23-12-7-13(19)18(14(12)20)10-5-3-9(16)4-6-10/h3-6,11-12H,2,7-8,17H2,1H3

InChI Key

NXQCKDNMDMGVKK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)I)N

Canonical SMILES

CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.